

Application Note and Protocol: Synthesis of 1-MethylHexadecanoyl-CoA Standard

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Compound of Interest

Compound Name: 14-MethylHexadecanoyl-CoA

Cat. No.: B15545691

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Introduction

14-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that plays a role in lipid metabolism and cellular signaling. As a standard, it is crucial for the accurate quantification of this and related metabolites in various biological samples. This document provides a detailed protocol for the chemical synthesis of **14-Methylhexadecanoyl-CoA** from its corresponding fatty acid, 14-methylhexadecanoic acid. The described method is an adaptation of established procedures for acyl-CoA synthesis, focusing on the activation of the carboxylic acid using 1,1'-carbonyldiimidazole (CDI).

Data Presentation

The synthesis of **14-Methylhexadecanoyl-CoA** can be monitored and the final product characterized using various analytical techniques. Below is a summary of expected quantitative data based on typical yields for similar long-chain acyl-CoA syntheses.

Parameter	Expected Value	Method of Analysis
Starting Material		
14-Methylhexadecanoic Acid Purity	≥98%	Gas Chromatography-Mass Spectrometry (GC-MS)
Reaction Intermediate		
14-Methylhexadecanoyl-imidazole Yield	~80-90%	Thin-Layer Chromatography (TLC)
Final Product		
14-MethylHexadecanoyl-CoA Yield	60-75%	High-Performance Liquid Chromatography (HPLC)
Purity	≥95%	HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS)
Molecular Weight (Observed)	~1037.4 g/mol	Mass Spectrometry (MS)
Molecular Weight (Theoretical)	1037.44 g/mol	N/A

Experimental Protocols

This protocol details the synthesis of **14-Methylhexadecanoyl-CoA** via the activation of 14-methylhexadecanoic acid with 1,1'-carbonyldiimidazole (CDI) followed by reaction with Coenzyme A.

Materials

- 14-Methylhexadecanoic acid (≥98% purity)
- 1,1'-Carbonyldiimidazole (CDI)
- Coenzyme A (free acid)
- Anhydrous Tetrahydrofuran (THF)

- Anhydrous Triethylamine (TEA)
- Sodium Bicarbonate (NaHCO_3) solution, 0.5 M
- Deionized water
- Nitrogen gas (for inert atmosphere)
- Standard laboratory glassware (oven-dried)
- Magnetic stirrer and stir bars
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
- Mass spectrometer

Procedure

Step 1: Activation of 14-Methylhexadecanoic Acid

- In a dry, round-bottom flask under a nitrogen atmosphere, dissolve 10 mg (0.037 mmol) of 14-methylhexadecanoic acid in 2 mL of anhydrous THF.
- Add 6.6 mg (0.041 mmol, 1.1 equivalents) of CDI to the solution.
- Stir the reaction mixture at room temperature for 1 hour. The progress of the formation of the acyl-imidazole intermediate can be monitored by TLC.

Step 2: Synthesis of **14-MethylHexadecanoyl-CoA**

- In a separate flask, dissolve 30 mg (0.039 mmol) of Coenzyme A (free acid) in 2 mL of 0.5 M sodium bicarbonate solution.
- Slowly add the Coenzyme A solution to the activated 14-methylhexadecanoyl-imidazole solution from Step 1 with vigorous stirring.
- Continue to stir the reaction mixture at room temperature for 4-6 hours.

Step 3: Purification of **14-Methylhexadecanoyl-CoA**

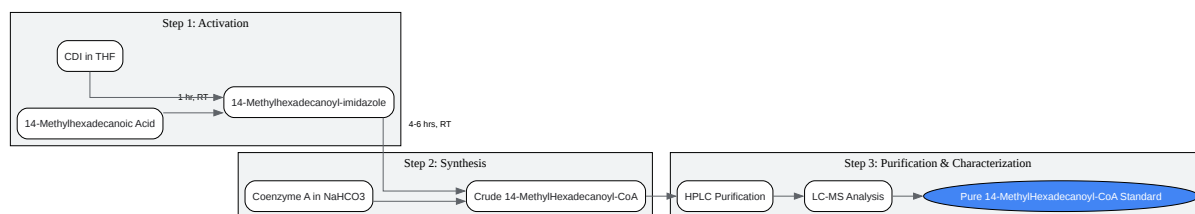
- Acidify the reaction mixture to pH 3-4 with 1 M HCl.
- Concentrate the solution using a rotary evaporator to remove the THF.
- Purify the crude **14-Methylhexadecanoyl-CoA** by reversed-phase HPLC using a C18 column. A common gradient is from a mobile phase of 20 mM ammonium acetate in water to 100% acetonitrile over 30 minutes.
- Collect the fractions containing the product, identified by its retention time and confirmed by LC-MS analysis.
- Lyophilize the purified fractions to obtain **14-Methylhexadecanoyl-CoA** as a white solid.

Step 4: Characterization

- Confirm the identity and purity of the final product using LC-MS. The expected mass for **14-Methylhexadecanoyl-CoA** should be observed.
- Quantify the concentration of the synthesized standard using a spectrophotometer by measuring the absorbance at 260 nm (for the adenine base of CoA) or by using a commercially available CoA assay kit.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **14-Methylhexadecanoyl-CoA**.

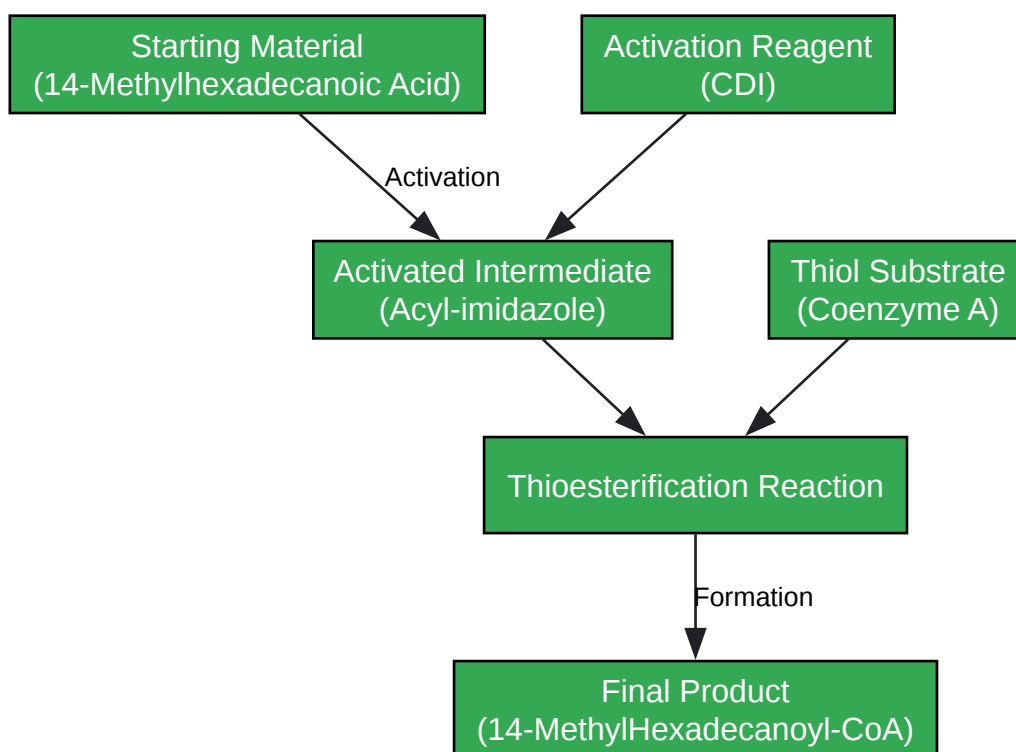


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Caption: Workflow for the synthesis of **14-MethylHexadecanoyl-CoA**.

Logical Relationship of Synthesis

The synthesis follows a logical progression from activation of the carboxylic acid to the final purified product. This is a common strategy for forming thioester bonds with Coenzyme A.



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Caption: Logical steps in the synthesis of **14-MethylHexadecanoyl-CoA**.

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